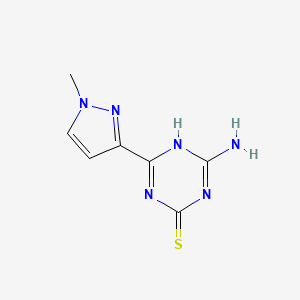
1-Cyclopentyl-2-phenyl-ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-2-phenyl-ethanamine is an organic compound that belongs to the class of amines It consists of a cyclopentyl group attached to a phenyl group via an ethanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-2-phenyl-ethanamine can be synthesized through several methods. One common approach involves the reductive amination of cyclopentanone with phenylacetaldehyde in the presence of ammonia and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopentyl-2-phenyl-ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides and base catalysts like sodium hydroxide are commonly employed.
Major Products Formed:
Oxidation: Cyclopentyl-phenyl ketone or cyclopentyl-phenyl carboxylic acid.
Reduction: Secondary or tertiary amines with additional alkyl groups.
Substitution: Substituted amines with various alkyl groups.
Applications De Recherche Scientifique
1-Cyclopentyl-2-phenyl-ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-2-phenyl-ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-Cyclopentyl-2-phenyl-1-propanamine: Similar structure but with an additional carbon in the chain.
Phenethylamine: Lacks the cyclopentyl group but has a similar phenyl-ethanamine structure.
Cyclopentylamine: Contains the cyclopentyl group but lacks the phenyl group.
Uniqueness: 1-Cyclopentyl-2-phenyl-ethanamine is unique due to the presence of both cyclopentyl and phenyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
1-cyclopentyl-2-phenylethanamine |
InChI |
InChI=1S/C13H19N/c14-13(12-8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2 |
Clé InChI |
HFYGDTFACFGSDK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-2-[(3-Chlorophenyl)methylidene]butanoic acid](/img/structure/B13162309.png)






![5-[Methyl(prop-2-yn-1-yl)amino]furan-2-carbaldehyde](/img/structure/B13162355.png)





